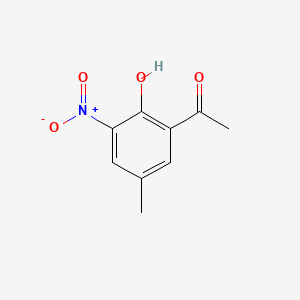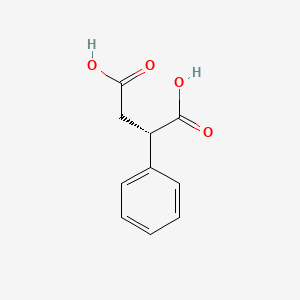
L-Valinmethylester
Übersicht
Beschreibung
L-Valine, methyl ester is an organic compound that belongs to the class of amino acid derivatives. It is a derivative of valine, which is one of the essential amino acids required for protein synthesis in the human body. L-Valine, methyl ester is widely used in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
L-Valinmethylester wird häufig in der Peptidsynthese verwendet. Er dient als wichtiger Baustein für die Herstellung verschiedener Peptide, bei denen es sich um kurze Ketten von Aminosäuremonomeren handelt, die durch Peptidbindungen miteinander verbunden sind . Die Esterform von L-Valin ist besonders nützlich in der Peptidsynthese in Lösung, da sie im Vergleich zur freien Aminosäure eine erhöhte Reaktivität aufweist .
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie wird this compound als Vorläufer bei der Synthese von Arzneimitteln verwendet. So ist er beispielsweise an der Herstellung von Valsartan beteiligt, einem Medikament, das zur Behandlung von Bluthochdruck und Herzinsuffizienz verschrieben wird . Dies zeigt die Rolle der Verbindung bei der Herstellung komplexer Moleküle, die für die moderne Medizin von entscheidender Bedeutung sind.
Verbesserungen in der Landwirtschaft
Forschungen haben gezeigt, dass Derivate von L-Valin, wie z. B. Menthylester, als Pflanzenabwehrpotentiatoren wirken können. Diese Verbindungen tragen dazu bei, den Schädlingsbefall in Nutzpflanzen zu induzieren, was möglicherweise den Bedarf an chemischen Pestiziden reduziert und nachhaltige landwirtschaftliche Praktiken fördert .
Biotechnologische Produktion
This compound ist im Bereich der Biotechnologie von Bedeutung für die Herstellung von L-Valin durch Stoffwechsel-Engineering von Mikroorganismen . Dieser Prozess ist entscheidend für die Herstellung einer essentiellen Aminosäure, die in Tierfutter, in der menschlichen Ernährung und als Bestandteil verschiedener pharmazeutischer Formulierungen verwendet wird.
Einsatz in der Lebensmittelindustrie
In der Lebensmittelindustrie werden L-Valin und seine Derivate als Nahrungsergänzungsmittel anerkannt. This compound kann verwendet werden, um Lebensmittelprodukte mit dieser essentiellen Aminosäure anzureichern, was zum Nährwert und zu den gesundheitlichen Vorteilen verschiedener Lebensmittel beiträgt .
Innovationen in der Materialwissenschaft
Verbindungen, die this compound enthalten, wurden aufgrund ihrer einzigartigen Eigenschaften in der Materialwissenschaft entwickelt. So können sie beispielsweise aggregationsinduzierte Emission (AIE) aufweisen, was für die Herstellung neuartiger Materialien mit spezifischen lumineszierenden Eigenschaften wertvoll ist. Diese Materialien haben potenzielle Anwendungen in optoelektronischen Geräten und Sensoren .
Wirkmechanismus
Target of Action
L-Valine Methyl Ester, also known as L-Valine, methyl ester, is a derivative of the amino acid L-Valine It’s known that l-valine, the parent compound, plays a crucial role in muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body .
Mode of Action
It’s known that l-valine, the parent compound, is involved in preventing muscle breakdown by supplying the muscles with extra glucose for energy production during physical activity
Biochemical Pathways
L-Valine Methyl Ester is likely to be involved in the same biochemical pathways as L-Valine. L-Valine is a part of the branched-chain amino acids (BCAAs) pathway, which includes valine, leucine, and isoleucine . These amino acids are key components of human and animal nutrition and are involved in various industrial applications . L-Valine is also a precursor in the penicillin biosynthetic pathway .
Pharmacokinetics
It’s known that amino acids like l-valine are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It’s known that l-valine, the parent compound, aids in preventing the breakdown of muscle and is known for inhibiting the transport of tryptophan across the blood-brain barrier
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of amino acids like l-valine
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZBWPSKYISTN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193685 | |
| Record name | L-Valine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4070-48-8 | |
| Record name | L-Valine, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Valine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-valine methyl ester?
A1: The molecular formula of L-valine methyl ester is C6H13NO2, and its molecular weight is 131.17 g/mol.
Q2: Does L-valine methyl ester exhibit chirality?
A2: Yes, L-valine methyl ester is a chiral molecule. It exists as two enantiomers: (S)-L-valine methyl ester and (R)-L-valine methyl ester. The naturally occurring form is the (S)-enantiomer. []
Q3: What spectroscopic techniques are typically used to characterize L-valine methyl ester?
A3: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, , ]
Q4: What is the significance of the circular dichroism (CD) spectra of polymers containing L-valine methyl ester?
A4: CD spectra provide insights into the chiral environment of the polymer backbone. For instance, copolymers of methacryloyl-L-valine methyl ester and maleic anhydride exhibit CD signals indicating the induction of chirality within the polymer chain. [, ]
Q5: How is L-valine methyl ester utilized in asymmetric synthesis?
A5: L-valine methyl ester serves as a valuable chiral building block for synthesizing various compounds, including chiral auxiliaries and catalysts. For instance, it can be used in the preparation of perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) auxiliaries, employed in stereoselective syntheses. []
Q6: Can you elaborate on the use of L-valine methyl ester in preparing chiral catalysts?
A6: L-valine methyl ester can be incorporated into the structure of chiral catalysts. For example, it is used in synthesizing chiral oxazaborolidine catalysts, which effectively facilitate the enantioselective reduction of prochiral ketones. []
Q7: Are there examples of L-valine methyl ester derivatives used in peptide synthesis?
A7: Yes, 2-pyridyl thioesters of N-protected L-valine methyl ester have been employed in peptide synthesis. These derivatives demonstrate rapid coupling with amino esters, even hindered ones, yielding high amounts of protected dipeptides. []
Q8: How does L-valine methyl ester interact with peptide transporters?
A8: Research indicates that L-valine methyl ester acts as a substrate for rat peptide transporters PEPT1 and PEPT2, which are crucial for the absorption of small peptides in the intestine. It exhibits a higher affinity for PEPT2 compared to PEPT1. []
Q9: Is L-valine methyl ester involved in any known enzymatic reactions?
A9: Studies have shown that L-valine methyl ester can be hydrolyzed by enzymes like subtilisin. The rate of hydrolysis can be influenced by the presence of other molecules, providing insight into the enzyme's binding site characteristics. []
Q10: Has L-valine methyl ester been investigated in the context of drug development?
A10: L-valine methyl ester is a crucial starting material in the synthesis of valsartan, an antihypertensive drug. Understanding its reactivity and purity is essential for ensuring the quality and yield of valsartan production. [, , , , , ]
Q11: What is the significance of L-valine methyl ester in material science research?
A11: L-valine methyl ester can be incorporated into polymers to introduce chirality and specific functionalities. For example, it is used in the synthesis of amphiphilic polyphenylacetylenes with potential applications in materials science. []
Q12: How do the properties of L-valine methyl ester-containing polymers differ from their non-chiral counterparts?
A12: The incorporation of L-valine methyl ester can lead to significant differences in the self-assembly behavior, morphology, and optical properties of polymers. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



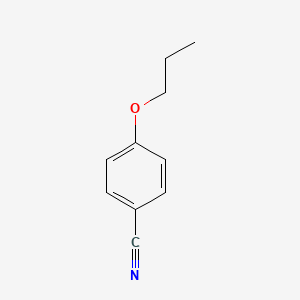
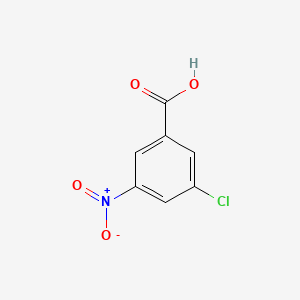



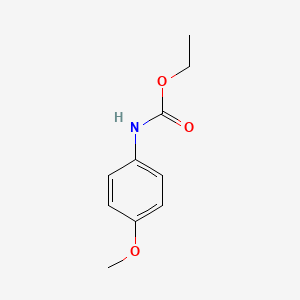
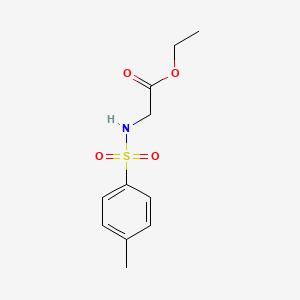


![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)

